molecular formula C21H21F6NO B12555325 4-(3,5-Bis-trifluoromethyl-benzyloxymethyl)-4-phenyl-piperidine CAS No. 160375-92-8

4-(3,5-Bis-trifluoromethyl-benzyloxymethyl)-4-phenyl-piperidine

Cat. No.: B12555325
CAS No.: 160375-92-8
M. Wt: 417.4 g/mol
InChI Key: GZAMCYJCPQMIHJ-UHFFFAOYSA-N
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Description

4-(3,5-Bis-trifluoromethyl-benzyloxymethyl)-4-phenyl-piperidine is a complex organic compound characterized by the presence of trifluoromethyl groups, a benzyloxymethyl moiety, and a piperidine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Bis-trifluoromethyl-benzyloxymethyl)-4-phenyl-piperidine typically involves multiple steps, starting with the preparation of key intermediates such as 3,5-Bis(trifluoromethyl)benzyl bromide . This intermediate can be synthesized through the bromination of 3,5-Bis(trifluoromethyl)toluene. The subsequent steps involve the reaction of this intermediate with piperidine derivatives under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and purification techniques to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Bis-trifluoromethyl-benzyloxymethyl)-4-phenyl-piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3,5-Bis-trifluoromethyl-benzyloxymethyl)-4-phenyl-piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,5-Bis-trifluoromethyl-benzyloxymethyl)-4-phenyl-piperidine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Bis-trifluoromethyl-benzyloxymethyl)-4-phenyl-piperidine is unique due to its combination of trifluoromethyl groups, benzyloxymethyl moiety, and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

160375-92-8

Molecular Formula

C21H21F6NO

Molecular Weight

417.4 g/mol

IUPAC Name

4-[[3,5-bis(trifluoromethyl)phenyl]methoxymethyl]-4-phenylpiperidine

InChI

InChI=1S/C21H21F6NO/c22-20(23,24)17-10-15(11-18(12-17)21(25,26)27)13-29-14-19(6-8-28-9-7-19)16-4-2-1-3-5-16/h1-5,10-12,28H,6-9,13-14H2

InChI Key

GZAMCYJCPQMIHJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(COCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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